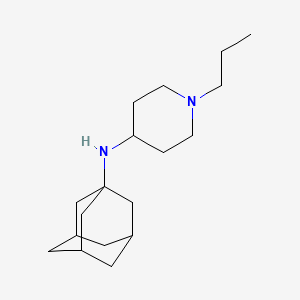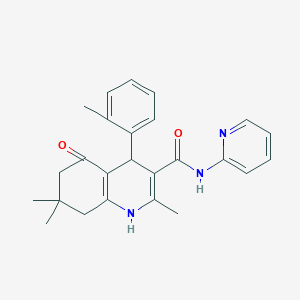
N-1-adamantyl-1-propyl-4-piperidinamine
Vue d'ensemble
Description
N-1-adamantyl-1-propyl-4-piperidinamine, also known as A-86929, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
N-1-adamantyl-1-propyl-4-piperidinamine acts as a partial agonist at the dopamine D1 receptor, which means that it activates the receptor but to a lesser extent than the full agonist dopamine. This results in a moderate increase in dopamine signaling, which can improve motor function and reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in the regulation of motor function. This increased dopamine signaling can improve motor function and reduce the symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-1-adamantyl-1-propyl-4-piperidinamine is its high selectivity for the dopamine D1 receptor, which makes it a promising candidate for the treatment of Parkinson's disease. However, one limitation of this compound is its low potency, which means that high doses are required to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for the research of N-1-adamantyl-1-propyl-4-piperidinamine. One direction is to develop more potent analogs of this compound that can achieve therapeutic effects at lower doses. Another direction is to investigate the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a promising candidate for the treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Its high selectivity for the dopamine D1 receptor makes it a promising candidate for the treatment of Parkinson's disease, but its low potency is a limitation that needs to be addressed. Further research is needed to investigate the potential use of this compound in the treatment of other neurological disorders and to develop more potent analogs with improved therapeutic effects.
Applications De Recherche Scientifique
N-1-adamantyl-1-propyl-4-piperidinamine has been extensively studied for its potential use in the treatment of several neurological disorders. In preclinical studies, it has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. This compound has also been shown to have a high selectivity for the D1 receptor over other dopamine receptors, which makes it a promising candidate for the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-adamantyl)-1-propylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2/c1-2-5-20-6-3-17(4-7-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-17,19H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZQINDZMQDFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4897560.png)
![5-{3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897565.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4897578.png)
![3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4897588.png)
![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4897590.png)
![dimethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B4897596.png)
![5-(2-thienyl)-7-(trifluoromethyl)-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4897609.png)

![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B4897616.png)

![2-(benzyl{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4897625.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4897640.png)